(E)-N'-(2,5-dimethoxyphenyl)-N-(4-methylpiperazin-1-yl)carbamimidothioic acid
Beschreibung
(E)-N'-(2,5-dimethoxyphenyl)-N-(4-methylpiperazin-1-yl)carbamimidothioic acid is a thiourea derivative characterized by a carbamimidothioic acid core linked to a 2,5-dimethoxyphenyl group and a 4-methylpiperazine moiety. The (E)-configuration of the imine bond ensures specific spatial orientation, influencing its electronic properties and intermolecular interactions. This compound shares structural motifs with pharmacologically active agents, particularly in its aromatic and heterocyclic substituents, which are known to enhance bioavailability and target binding .
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(4-methylpiperazin-1-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S/c1-17-6-8-18(9-7-17)16-14(21)15-12-10-11(19-2)4-5-13(12)20-3/h4-5,10H,6-9H2,1-3H3,(H2,15,16,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOJZGJDVLBJDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=S)NC2=C(C=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogs
The compound’s structural analogs from recent synthetic studies (e.g., propanamide derivatives in –4) provide a basis for comparison. Below is a detailed analysis:
Key Observations:
Core Structure Differences: The target compound’s carbamimidothioic acid core distinguishes it from propanamide-based analogs. The 4-methylpiperazine group in the target compound may improve solubility and pharmacokinetics relative to fluorophenyl or thiazol substituents in analogs .
Synthetic Complexity :
- Analogs in –4 employ multi-step syntheses involving palladium catalysis (e.g., Suzuki coupling), T3P®-mediated amidation, or reductive cyclization. The target compound’s synthesis likely requires similar precision but remains undocumented in the provided evidence.
Pharmacophoric Features :
- The 2,5-dimethoxyphenyl group is conserved across all compounds, suggesting its critical role in π-π stacking or hydrophobic interactions with biological targets.
- Thiazol and imidazol rings in analogs (–3) introduce planar rigidity, whereas the target’s piperazine moiety offers conformational flexibility .
Research Findings and Implications
While direct pharmacological data for the target compound are absent in the evidence, insights from analogs suggest:
- Bioactivity Potential: Propanamide analogs with fluorophenyl and diazenyl groups (–3) are often designed as kinase inhibitors or antimicrobial agents. The target’s thiourea core may broaden its applicability to protease inhibition or metal chelation.
- Stability and Reactivity : The (E)-configuration and thiourea group may confer greater hydrolytic stability compared to amides, though this requires experimental validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
